N-(2-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine is a synthetic organic compound characterized by the presence of a chlorophenyl group, a difluoromethyl group, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a difluoromethylation reaction. This can be achieved using reagents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with an amine group on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring, leading to the formation of a carboxyl group.
Reduction: Reduction reactions can occur at the difluoromethyl group, potentially converting it to a monofluoromethyl or methyl group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of carboxylated derivatives.
Reduction: Formation of monofluoromethyl or methyl derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(2-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorine and chlorine substitution on biological activity. It may serve as a lead compound in the development of new pharmaceuticals or agrochemicals.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structural features may impart desirable pharmacokinetic and pharmacodynamic properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. The chlorophenyl group may also contribute to the compound’s overall activity by facilitating interactions with hydrophobic regions of the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-2-methylpyrimidin-4-amine: Lacks the difluoromethyl group, which may result in different chemical and biological properties.
N-(2-fluorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine: Substitution of chlorine with fluorine on the phenyl ring can alter the compound’s reactivity and biological activity.
N-(2-chlorophenyl)-6-(trifluoromethyl)-2-methylpyrimidin-4-amine: The presence of a trifluoromethyl group instead of a difluoromethyl group can significantly impact the compound’s chemical stability and biological interactions.
Uniqueness
N-(2-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine is unique due to the combination of its structural features, which include both a difluoromethyl group and a chlorophenyl group. This combination can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF2N3/c1-7-16-10(12(14)15)6-11(17-7)18-9-5-3-2-4-8(9)13/h2-6,12H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHJWYFWLPWFAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=CC=C2Cl)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.